molecular formula C20H15N3O B13963924 4(3H)-Quinazolinone, 2-(3-pyridyl)-3-(o-tolyl)- CAS No. 39142-69-3

4(3H)-Quinazolinone, 2-(3-pyridyl)-3-(o-tolyl)-

Cat. No.: B13963924
CAS No.: 39142-69-3
M. Wt: 313.4 g/mol
InChI Key: JGFAUBQXUCHCNN-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(3-pyridyl)-3-(o-tolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a pyridyl and a tolyl group attached, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(3-pyridyl)-3-(o-tolyl)- typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(3-pyridyl)-3-(o-tolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(3-pyridyl)-3-(o-tolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 2-(3-pyridyl)-3-phenyl-
  • 4(3H)-Quinazolinone, 2-(3-pyridyl)-3-(p-tolyl)-
  • 4(3H)-Quinazolinone, 2-(3-pyridyl)-3-(m-tolyl)-

Uniqueness

4(3H)-Quinazolinone, 2-(3-pyridyl)-3-(o-tolyl)- is unique due to the specific arrangement of its functional groups. The presence of the o-tolyl group may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

39142-69-3

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-pyridin-3-ylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c1-14-7-2-5-11-18(14)23-19(15-8-6-12-21-13-15)22-17-10-4-3-9-16(17)20(23)24/h2-13H,1H3

InChI Key

JGFAUBQXUCHCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4

Origin of Product

United States

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